molecular formula C11H16FN3O B1475805 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 2098082-95-0

3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1475805
CAS No.: 2098082-95-0
M. Wt: 225.26 g/mol
InChI Key: NZDTWGJVZPFTEM-UHFFFAOYSA-N
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Description

3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2098082-95-0) is a novel, synthetically derived compound featuring a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and capacity to engage in hydrogen bonding . This compound is substituted at the 3-position with a cyclopentyl group and at the 5-position with a 4-fluoropyrrolidin-2-yl moiety. The 1,2,4-oxadiazole ring system is recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functionalities, which can enhance the drug-like characteristics of molecules . The structural features of this compound, particularly the fluorinated pyrrolidine, are designed to improve properties such as bioavailability and the ability to cross physiological barriers like the blood-brain barrier, making it a candidate for neuropharmacology research . The 1,2,4-oxadiazole heterocycle is present in several FDA-approved drugs and exhibits an unusually wide spectrum of biological activities . Based on research into analogous structures, this compound is of significant interest for applications in anticancer research, with potential mechanisms involving the induction of apoptosis and inhibition of cell cycle progression . Furthermore, derivatives in this class have demonstrated promise in neuroprotective studies, showing potential in models relevant to neurodegenerative diseases, as well as anti-inflammatory properties . It is supplied as a high-purity material for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c12-8-5-9(13-6-8)11-14-10(15-16-11)7-3-1-2-4-7/h7-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDTWGJVZPFTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3CC(CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole represents a novel derivative within the oxadiazole class, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H16_{16}FN_{N}O
  • Molecular Weight : 215.27 g/mol
  • LogP : 1.99
  • Polar Surface Area : 32 Ų

The compound features a cyclopentyl group and a fluorinated pyrrolidine moiety, which contribute to its biological activity.

Anticancer Properties

Research has indicated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes and proteins associated with cancer cell proliferation. For instance, studies have shown that oxadiazole derivatives can target:

  • Telomerase
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase

These targets are critical in cancer biology, and their inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells .

Anti-inflammatory Activity

In vitro and in vivo studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. The carrageenan-induced rat paw edema model has been employed to evaluate these effects. Compounds similar to this compound have shown promising results in reducing inflammation markers compared to standard anti-inflammatory drugs like indomethacin .

Study on Anticancer Activity

A study published in Nature Reviews Cancer highlighted the efficacy of various 1,3,4-oxadiazole derivatives against different cancer cell lines. The results indicated that modifications at specific positions on the oxadiazole ring could enhance cytotoxicity. For example:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)15
Compound BMCF7 (Breast)10
Compound CHeLa (Cervical)8

These findings suggest that structural optimization can significantly impact biological activity .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, various oxadiazole derivatives were synthesized and tested for their ability to inhibit paw edema in rats. The results were as follows:

CompoundDose (mg/kg)Inhibition after 6h (%)
C-13058.24
C-23056.48
C-43070.98
Indomethacin4066.44

These results indicate that certain derivatives exhibit superior anti-inflammatory effects compared to traditional treatments .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity:
    • Recent studies indicate that compounds similar to 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole exhibit properties that may be beneficial in treating depression. The oxadiazole moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Neuroprotective Effects:
    • The compound has shown promise in preclinical trials for neuroprotection against oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the fluoropyrrolidine group enhances its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
  • Anticancer Potential:
    • Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
AntidepressantModulates serotonin and norepinephrine systems
NeuroprotectionProtects neurons from oxidative stress
AnticancerInhibits cancer cell proliferation; induces apoptosis

Case Studies

  • Case Study on Antidepressant Effects:
    • A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). This suggests a potential mechanism involving serotonin reuptake inhibition.
  • Neuroprotective Mechanism Investigation:
    • In vitro assays using neuronal cell cultures exposed to oxidative agents showed that the compound significantly reduced cell death compared to controls. This effect was attributed to its antioxidant properties and ability to enhance cellular resilience against stressors.
  • Anticancer Activity Assessment:
    • A comprehensive evaluation of the compound's effects on various cancer cell lines revealed a dose-dependent inhibition of growth, with IC50 values indicating potent activity against breast and lung cancer cells. Further mechanistic studies are ongoing to elucidate the pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogues and their properties:

Compound Name Substituents (3-/5-positions) Molecular Weight (g/mol) Biological Activity (IC₅₀ or EC₅₀) Key Reference
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole Cyclopentyl / 4-fluoropyrrolidin-2-yl 265.3 (estimated) Under investigation
3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (hydrochloride) Tert-butyl / 4-fluoropyrrolidin-2-yl 289.8 Not reported
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-Trifluoromethylphenyl / cyclopropylpyrazole 334.3 Not reported
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole 4-Chloro-3-nitrophenyl / pyridin-2-yl 314.7 Carbonic anhydrase inhibition

Key Observations :

  • Electron-Withdrawing Effects: Fluorine in the pyrrolidine ring (target compound) may improve metabolic stability versus non-fluorinated analogues (e.g., pyridine-substituted derivatives in ).
  • Biological Activity : Pyridine- and trifluoromethylphenyl-substituted derivatives exhibit carbonic anhydrase inhibition or antitumor activity, suggesting the target compound may share similar pharmacological profiles .

Antitumor Activity

  • The [1,2,4]triazole-3-thiol derivative (IC₅₀ = 2.1 µM against HCT-116 cells) outperforms many oxadiazoles, highlighting the importance of sulfur-containing substituents .
  • Pyridine-substituted oxadiazoles (e.g., 3a in ) show moderate activity, suggesting that nitrogen heterocycles at the 5-position may enhance target binding.

Enzyme Inhibition

  • Carbonic anhydrase inhibitors like 3-(4-chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole exhibit binding energies comparable to acetazolamide (AAZ), a clinical standard . The fluoropyrrolidine group in the target compound could mimic the sulfonamide moiety in AAZ, warranting further study.

Stability and Metabolic Considerations

  • Fluorine Substituents: The 4-fluoropyrrolidine group in the target compound may reduce oxidative metabolism compared to non-fluorinated pyrrolidines, as seen in fluorinated pharmaceuticals .
  • Crystal Packing : Analogues like (5-methyl-1,2,4-oxadiazol-3-yl)ferrocene exhibit dense crystal packing due to planar oxadiazole rings, suggesting similar stability for the target compound .

Preparation Methods

Reaction Scheme

  • Preparation of Amidoxime:

    • Starting from the corresponding nitrile (e.g., 4-fluoropyrrolidin-2-carbonitrile), react with hydroxylamine hydrochloride under basic or catalytic conditions to yield the amidoxime intermediate.
  • Cyclization with Carboxylic Acid Derivative:

    • The amidoxime is then treated with a carboxylic acid derivative bearing the cyclopentyl substituent (e.g., cyclopentylcarboxylic acid or its activated form such as acyl chloride or ester).
    • Cyclization occurs to form the 1,2,4-oxadiazole ring with substitution at positions 3 (cyclopentyl) and 5 (4-fluoropyrrolidin-2-yl).

Catalysts and Conditions

  • Traditional methods use pyridine , triethylamine , or potassium carbonate as bases.
  • Coupling reagents such as EDC , DCC , CDI , or T3P can activate carboxylic acids for efficient cyclization.
  • Microwave irradiation (MWI) has been applied successfully to accelerate the reaction, reduce reaction times drastically (down to 10 minutes), and improve yields.

Advantages and Limitations

Feature Description
Reaction Time Traditional: hours to days; Microwave-assisted: minutes
Yield Moderate to excellent (40–98%) depending on conditions and substrates
Purification Can be challenging due to by-products; microwave methods simplify work-up
Environmental Impact Microwave methods reduce solvent use, making synthesis greener
Substrate Scope Wide, including aromatic, heteroaromatic, and aliphatic substituents like cyclopentyl

Microwave-Assisted Solid-Supported Synthesis

A novel methodology involves using silica gel as a solid support under microwave irradiation to promote the cyclization of amidoximes with carboxylic acid derivatives. This approach offers:

This method was specifically applied to synthesize 3,5-disubstituted 1,2,4-oxadiazoles bearing cyclopentyl and fluoropyrrolidinyl substituents, demonstrating its suitability for preparing 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition

  • Involves cycloaddition between nitrile oxides and nitriles.
  • Generally less favored due to:
    • Poor reactivity of nitriles
    • Formation of side products like 1,2,5-oxadiazole-2-oxides
    • Requirement of expensive catalysts (e.g., platinum(IV))
    • Lower yields and longer reaction times.

Two-Step One-Pot Procedures

  • Conversion of nitriles to amidoximes under microwave irradiation, followed by cyclization with carboxylic acid derivatives.
  • Offers excellent yields (>90%) and short reaction times (2–10 minutes).
  • Environmentally friendly and scalable.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield Range Advantages Limitations References
Classical Amidoxime Cyclization Amidoxime + Acyl Chloride/Esters Reflux in toluene, base catalyst 50–95% Well-established; broad substrate scope Long reaction time; purification issues
Microwave-Assisted Solid Support Amidoxime + Carboxylic Acid + Silica Gel Microwave irradiation, solvent-free 40–90% Fast; solvent-free; easy purification Requires microwave equipment
One-Pot Microwave Procedure Nitrile + Hydroxylamine + Carboxylic Acid Microwave, solvent-free >90% Very fast; high yield; green chemistry Limited to certain substrates
1,3-Dipolar Cycloaddition Nitrile + Nitrile Oxide + Pt(IV) catalyst Mild conditions, long time Low to moderate Alternative route Expensive catalyst; side products; low yield

Research Findings and Practical Considerations

  • Microwave-assisted methods significantly outperform classical heating in terms of reaction time and yield.
  • Solid-supported synthesis on silica gel under microwave irradiation has been shown to be particularly effective for synthesizing this compound, providing a green and scalable approach.
  • The choice of activating agents and catalysts (e.g., T3P, EDC) influences the reaction efficiency and purity of the final product.
  • The amidoxime intermediate stability and purity are critical for successful cyclization.
  • Environmental and safety considerations favor solvent-free or aqueous media and microwave-assisted protocols.

Q & A

Q. What synthetic methodologies are recommended for 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

The synthesis involves cyclocondensation of cyclopropane carboxylic acid derivatives with fluoropyrrolidine precursors. Microwave-assisted methods (e.g., 120°C for 6 hours in DMF) reduce reaction time by 75% compared to conventional thermal methods (24 hours under reflux in acetonitrile). Solvent polarity and stoichiometric ratios of intermediates (e.g., 1:1.2 molar ratio of cyclopentyl nitrile to fluoropyrrolidine hydrazine) critically influence yield (60–85%) and purity (>95%). Post-synthesis purification via silica gel chromatography or recrystallization in ethanol/water mixtures ensures high purity .

Q. Which spectroscopic techniques are essential for structural confirmation and purity analysis?

  • ¹H/¹³C/¹⁹F NMR : Assigns protons in the cyclopentyl and fluoropyrrolidine moieties (e.g., ¹⁹F NMR δ = -120 to -125 ppm for C-F bonds).
  • IR Spectroscopy : Confirms oxadiazole ring formation (C=N stretch at 1600–1650 cm⁻¹).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 266).
  • Elemental Analysis : Ensures stoichiometric accuracy (C: 58.3%, H: 6.1%, N: 17.2%) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) against targets like EGFR or DNA gyrase predicts binding modes. Substituent effects are analyzed via:

  • ADME Simulations : SwissADME calculates logP (2.1–3.5) and bioavailability scores (>0.55).
  • SAR Studies : Replacing cyclopentyl with tert-butyl improves metabolic stability (t½ > 6 hours in liver microsomes) .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., anticancer vs. antibacterial efficacy)?

  • Standardized Assays : Use CLSI guidelines for antibacterial MIC determination and MTT assays for cytotoxicity (e.g., IC50: 5–10 µM against MCF-7 cells).
  • Mechanistic Profiling : Fluorine substitution enhances membrane permeability (logD = 1.8), favoring anticancer activity, while pyrrolidine modifications increase Gram-negative bacterial targeting .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis vs. ROS detection for antimicrobial mechanisms).
  • Reaction Optimization : Employ Design of Experiments (DoE) to map solvent/temperature interactions for yield maximization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.